1-(4-Nitrophenyl)piperazin-2-one

Catalog No.
S3311875
CAS No.
867166-73-2
M.F
C10H11N3O3
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)piperazin-2-one

CAS Number

867166-73-2

Product Name

1-(4-Nitrophenyl)piperazin-2-one

IUPAC Name

1-(4-nitrophenyl)piperazin-2-one

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C10H11N3O3/c14-10-7-11-5-6-12(10)8-1-3-9(4-2-8)13(15)16/h1-4,11H,5-7H2

InChI Key

TXHGONHNTRRRNA-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Intermediate in the Synthesis of Anticancer Drugs, Transcriptase Inhibitors and Antifungal Reagents

Reagent for Potassium Channel Openers

Synthesis of an Intermediate to Aprepitant

Synthesis of Nanowires

Antifungal Activity

Synthesis of Biologically Active Targets and Drugs

1-(4-Nitrophenyl)piperazin-2-one is a chemical compound characterized by its piperazine core substituted with a nitrophenyl group. The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 220.22 g/mol. The structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a nitrophenyl substituent at one of the carbon positions. This compound exhibits unique properties due to the presence of the nitro group, which can influence its chemical reactivity and biological activity.

Typical of piperazine derivatives. Notably, it can participate in nucleophilic substitutions, where the nitro group may act as an electrophile under certain conditions. Additionally, reactions involving the formation of phosphonates have been studied, where piperazin-2-one derivatives react with phosphites in the presence of phosphoryl chloride to yield novel heterocyclic compounds .

The biological activity of 1-(4-Nitrophenyl)piperazin-2-one has been explored in various studies. It has shown potential as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, indicating its relevance in pharmacology and toxicology . Furthermore, compounds with similar structures have been investigated for their antimicrobial and anticancer activities, suggesting that 1-(4-Nitrophenyl)piperazin-2-one may also exhibit such properties.

The synthesis of 1-(4-Nitrophenyl)piperazin-2-one typically involves the reaction of piperazine with 4-nitrobenzoyl chloride or related compounds. A common method includes:

  • Reagents: Piperazine, 4-nitrobenzoic acid or its derivatives.
  • Reaction Conditions: The reaction is often conducted in an organic solvent like dimethylformamide or dichloromethane under reflux conditions.
  • Procedure: Piperazine is added to a solution of the acid chloride, followed by stirring at elevated temperatures to facilitate the formation of the amide bond.

This method allows for the selective introduction of the nitrophenyl group onto the piperazine ring.

1-(4-Nitrophenyl)piperazin-2-one finds applications in medicinal chemistry due to its potential as a pharmacological agent. It can serve as a scaffold for developing new drugs targeting various diseases, including cancer and bacterial infections. Additionally, its ability to inhibit cytochrome P450 enzymes makes it relevant in drug metabolism studies .

Interaction studies involving 1-(4-Nitrophenyl)piperazin-2-one have focused on its binding affinity to various biological targets. These studies indicate that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-(4-Nitrophenyl)piperazin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
1-(4-Methoxyphenyl)piperazinePiperazine derivativeContains a methoxy group instead of nitro
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimideCarbodiimideUsed primarily in peptide coupling reactions
5-Nitro-2-(piperidin-1-yl)anilineAniline derivativeExhibits different biological activities
6-Nitro-3,4-dihydroquinolin-2(1H)-oneQuinoline derivativeKnown for its antibacterial properties
4-(4-Nitrophenyl)morpholin-3-oneMorpholine derivativeSimilar nitro substitution but different ring structure

These compounds highlight the diversity within piperazine derivatives and their potential applications in medicinal chemistry.

XLogP3

0.5

Wikipedia

1-(4-Nitrophenyl)piperazin-2-one

Dates

Modify: 2023-08-19

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